[3H]Pirenzepine
説明
Structure
2D Structure
3D Structure
特性
CAS番号 |
1147996-37-9 |
|---|---|
分子式 |
C19H21N5O2 |
分子量 |
357.4 g/mol |
IUPAC名 |
11-[2-[4-(tritritiomethyl)piperazin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C19H21N5O2/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24/h2-8H,9-13H2,1H3,(H,21,26)/i1T3 |
InChIキー |
RMHMFHUVIITRHF-RLXJOQACSA-N |
異性体SMILES |
[3H]C([3H])([3H])N1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 |
正規SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 |
製品の起源 |
United States |
Methodological Frameworks Employing 3h Pirenzepine
Radioligand Binding Assays
[3H]Pirenzepine is a tritiated, selective antagonist for the M1 subtype of muscarinic acetylcholine (B1216132) receptors. Its use in radioligand binding assays is a fundamental technique for characterizing these receptors. These assays allow for the determination of receptor density (Bmax) and affinity (Kd) in various tissues and preparations.
In Vitro Membrane Binding Protocols
In vitro membrane binding assays using this compound are a cornerstone for studying muscarinic receptors in their membrane-bound state. These protocols typically involve the incubation of biological membranes containing the receptor of interest with increasing concentrations of this compound until equilibrium is reached.
The initial step in performing in vitro membrane binding assays is the preparation of tissue homogenates. This process involves the disruption of the tissue's cellular structure to release membrane fragments containing the receptors. A common procedure for preparing brain tissue homogenates, for instance, involves dissecting the desired brain region, such as the cerebral cortex, and homogenizing it in a suitable buffer, often on ice to prevent protein degradation. The homogenate is then typically subjected to centrifugation to pellet the crude membrane fraction. This pellet, rich in muscarinic receptors, is then washed and resuspended in a fresh buffer for use in the binding assay.
A critical aspect of radioligand binding assays is minimizing non-specific binding, which is the binding of the radioligand to components other than the target receptor. One effective method to reduce non-specific binding to the filters used in these assays is pre-soaking them in a solution of polyethylenimine (PEI). PEI is a cationic polymer that coats the negatively charged glass fiber filters, thereby reducing the adherence of the radiolabeled ligand to the filter itself. A typical protocol involves soaking the glass fiber filters in a 0.1% to 0.5% PEI solution for 30 to 60 minutes at 4°C. Following the soaking period, the PEI solution is filtered away, and the filters are washed with ice-cold buffer before the filtration of the receptor sample. Non-specific binding is experimentally determined by adding a high concentration of an unlabeled competing ligand, such as atropine (e.g., 10⁻⁶ M), to a set of assay tubes. This unlabeled ligand saturates the specific receptor binding sites, ensuring that any remaining bound radioactivity is non-specific.
Solubilized Receptor Binding Methodologies
To study the receptor independent of its native membrane environment, solubilized receptor binding methodologies are employed. This involves disrupting the cell membrane and bringing the receptors into solution using detergents. For muscarinic receptors, digitonin is a commonly used detergent. Membranes prepared from tissues like the rat cerebral cortex can be solubilized in a buffer containing 1% digitonin. nih.gov Following solubilization, the mixture is centrifuged at high speed (e.g., 147,000 x g) to pellet the insoluble material, leaving the solubilized receptors in the supernatant. nih.gov This soluble preparation can then be used in binding assays, often requiring techniques like filtration through polyethylenimine-treated filters to separate the receptor-ligand complexes from the free radioligand. nih.govnih.gov
Saturation Binding Analysis
Saturation binding analysis is a quantitative method used to determine the total number of specific receptor binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand for the receptor. This is achieved by incubating a constant amount of the receptor preparation with a range of concentrations of this compound until equilibrium is reached.
The equilibrium dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor. It is defined as the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. In saturation binding experiments with this compound, the specific binding at each concentration is calculated by subtracting the non-specific binding from the total binding. The resulting data are then plotted, with specific binding on the y-axis and the concentration of free this compound on the x-axis. This saturation curve can be analyzed using non-linear regression to determine the Kd and Bmax values.
The Kd of this compound has been determined in various tissues and preparations, providing insights into the pharmacology of M1 muscarinic receptors.
Equilibrium Dissociation Constants (Kd) of this compound in Various Tissues
| Tissue/Preparation | Species | Kd (nM) | Reference |
|---|---|---|---|
| Cerebral Cortex | Rat | ~15 | researchgate.net |
| Cerebral Cortex (Solubilized) | Rat | 100 | nih.gov |
| Human Brain | Human | 5.5 - 9 | nih.gov |
| Rat Brain Homogenate | Rat | 9.3 | |
| Myocardium (Solubilized) | Rat | ~30 | nih.gov |
| Various Rat Tissues | Rat | 2 - 8 |
Quantification of Maximum Binding Site Densities (Bmax)
The quantification of the maximum number of binding sites (Bmax) is a fundamental parameter in receptor pharmacology, representing the total concentration of receptors in a given tissue or cell preparation. In studies involving this compound, Bmax is typically determined through saturation binding experiments. These experiments involve incubating the biological sample with increasing concentrations of this compound until saturation is reached, meaning all specific binding sites are occupied.
The specific binding at each concentration is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding. The resulting data are then plotted, with specific binding on the y-axis and the concentration of this compound on the x-axis. Using non-linear regression analysis, a saturation curve is fitted to the data, from which the Bmax value, typically expressed in femtomoles (fmol) per milligram (mg) of protein, is derived. umich.edu
Research has utilized this method to quantify muscarinic receptor densities in various preparations. For example, in studies with solubilized muscarinic cholinergic receptors from rat brain, the Bmax for this compound was found to be approximately 400 fmol/mg of protein. nih.gov In parallel assays on the mouse neuroblastoma x rat glioma hybrid cell line (NG 108-15), saturation isotherms yielded a Bmax of 27.8 fmoles/mg protein for this compound. nih.gov It is often observed that the Bmax for this compound is lower than that for non-selective antagonists like [3H]Quinuclidinyl benzilate ([3H]QNB), indicating that this compound binds to a specific subpopulation of muscarinic receptors. nih.govnih.gov For instance, in the NG 108-15 cell line, the Bmax for 3HQNB was 53.2 fmoles/mg protein, suggesting that high-affinity pirenzepine (B46924) sites constitute about half of the total muscarinic receptor population in these cells. nih.gov
| Preparation | Radioligand | Bmax (fmol/mg protein) | Reference |
|---|---|---|---|
| Solubilized Rat Brain Receptors | This compound | ~400 | nih.gov |
| Neuroblastoma x Glioma Hybrid Cells (NG 108-15) | This compound | 27.8 | nih.gov |
| Neuroblastoma x Glioma Hybrid Cells (NG 108-15) | 3HQuinuclidinyl benzilate | 53.2 | nih.gov |
Competition Binding Analysis
Competition binding assays are a powerful tool to determine the affinity of unlabeled compounds (competitors) for a receptor by measuring their ability to displace a specific radioligand, such as this compound.
The inhibition constant (Ki) represents the affinity of a competing ligand for a receptor. It is calculated from the IC50 value, which is the concentration of the competitor that displaces 50% of the specific binding of the radioligand. The Ki value is derived using the Cheng-Prusoff equation, which corrects the IC50 for the concentration and affinity (Kd) of the radioligand used in the assay.
In studies with solubilized receptors from rat brain, the Ki value for unlabeled pirenzepine inhibiting the binding of the non-selective antagonist [3H]QNB was 0.24 µM. nih.gov Competition studies using this compound allow for the characterization of different receptor subtypes. For example, analysis of pirenzepine competing against 3HQNB in NG 108-15 cells was best explained by a two-site binding model, revealing a high-affinity site (KH = 10.3 nM) and a low-affinity site (KL = 97.5 nM). nih.gov This demonstrates pirenzepine's ability to discriminate between different populations of muscarinic receptors. nih.gov
| Preparation | Competing Ligand | Radioligand | Affinity Site | Ki Value | Reference |
|---|---|---|---|---|---|
| Solubilized Rat Brain Receptors | Pirenzepine | [3H]Quinuclidinyl benzilate | N/A | 0.24 µM | nih.gov |
| Neuroblastoma x Glioma Hybrid Cells (NG 108-15) | Pirenzepine | 3HQuinuclidinyl benzilate | High (KH) | 10.3 nM | nih.gov |
| Neuroblastoma x Glioma Hybrid Cells (NG 108-15) | Pirenzepine | 3HQuinuclidinyl benzilate | Low (KL) | 97.5 nM | nih.gov |
The Hill slope (or Hill coefficient, nH) is a parameter derived from the slope of a competition binding curve. It provides insights into the nature of the binding interaction. graphpad.com A Hill slope of 1.0 is indicative of a simple, bimolecular interaction where the ligand binds to a single, uniform population of independent sites. nih.govgraphpad.com Slopes that deviate significantly from unity suggest more complex binding phenomena. nih.gov
In competition assays with this compound, muscarinic antagonists like atropine and scopolamine typically exhibit steep inhibition curves with Hill slopes close to 1.0, consistent with binding to a homogeneous population of receptors. nih.govnih.gov In contrast, muscarinic agonists often produce shallow inhibition curves with Hill slopes of less than 1.0. nih.govnih.gov A Hill coefficient less than unity can indicate negative cooperativity or, more commonly, the presence of multiple receptor subtypes or states with different affinities for the agonist. nih.gov For instance, the agonist carbachol was found to compete for this compound binding with a Hill slope of less than 1 in the cerebral cortex, suggesting binding heterogeneity. nih.gov When a competition curve is best fitted by a two-site model, it implies the ligand is interacting with two distinct receptor populations. nih.govnih.gov
Kinetic Binding Analysis
Kinetic binding experiments measure the rates at which a radioligand associates with and dissociates from its receptor, providing a more dynamic view of the binding process compared to equilibrium assays.
The association rate constant (k1, or kon) describes the rate at which the radioligand-receptor complex is formed. The dissociation rate constant (k-1, or koff) describes the rate at which this complex breaks down. These kinetic parameters can be determined by measuring the specific binding of this compound at various time points.
For this compound binding to solubilized muscarinic receptors from rat brain, the association and dissociation rates have been determined experimentally. The k1 was found to be 3.5 x 10^6 M⁻¹ min⁻¹, and the k-1 was 0.13 min⁻¹. nih.gov The dissociation rate is inversely related to the stability of the ligand-receptor complex; a slower dissociation rate implies a more stable complex. It has been shown that prior occupation of the muscarinic receptor with this compound increases the stability of the receptor state, with a measured half-life (t1/2) of 6.5 hours for the complex. nih.gov
The binding of a ligand to a G protein-coupled receptor is often more complex than a simple one-step association. It can involve sequential conformational changes in the receptor, a process known as isomerization. nih.gov Evidence suggests that pirenzepine's interaction with muscarinic receptors involves such complexities.
Studies have indicated that pirenzepine binds to an allosteric state of the muscarinic receptor, which is a unique conformational state distinct from that recognized by other classical antagonists. nih.gov More advanced fluorescence-based approaches have dissected the binding process further, revealing a three-step mechanism for pirenzepine binding to M1 muscarinic receptors. This model proposes that fast initial binding to a peripheral site on the receptor triggers a series of conformational changes. These changes allow the ligand to move to inner regions of the protein, ultimately driving the receptor-ligand complex into a high-affinity dimeric state. nih.gov This multi-step process, involving at least four distinct receptor conformational states, highlights that the interaction is not a simple on-off event but a dynamic process of induced fit and receptor reorganization. nih.gov
Quantitative Autoradiography
Quantitative autoradiography with this compound is a powerful technique to visualize and quantify the distribution of M1 muscarinic receptors in tissue sections. This method relies on the high affinity and selectivity of this compound for the M1 receptor subtype, providing a detailed anatomical map of its expression.
In Vitro Autoradiographic Techniques for Receptor Mapping
In vitro autoradiography using this compound is a fundamental technique for mapping the anatomical distribution of M1 muscarinic receptors within the brain and peripheral tissues. The methodology involves incubating thinly sliced tissue sections with this compound at concentrations that ensure saturation of the M1 receptors. Following incubation and washing to remove unbound radioligand, the tissue sections are apposed to film or phosphor imaging plates to detect the radioactive signal.
This technique has been instrumental in demonstrating the high density of M1 receptors in specific brain regions. For instance, studies have consistently shown that this compound labels regions such as the cerebral cortex, hippocampus, and striatum with high intensity. frontiersin.org In contrast, areas like the cerebellum exhibit very low levels of this compound binding. nih.gov The resulting autoradiograms provide a visual representation of receptor density, which can then be quantified using densitometric analysis.
High-Resolution Spatial Distribution Analysis of Binding Sites
The use of this compound in autoradiography allows for a high-resolution spatial analysis of M1 receptor binding sites. This detailed mapping reveals the differential distribution of these receptors across various anatomical structures. For example, within the hippocampus, distinct patterns of this compound binding are observed in the CA1 and CA3 regions, as well as the dentate gyrus. frontiersin.org
In the rat brain, the highest densities of this compound binding sites have been identified in the corpus striatum, cerebral cortex, and hippocampus. nih.gov This precise localization is crucial for understanding the role of M1 receptors in the functional neuroanatomy of the brain. The ability to visualize receptor distribution at a high resolution helps to correlate receptor populations with specific neuronal circuits and physiological functions.
Application in Genetically Modified Animal Models (e.g., M1, M2, M4 Knockout Mice)
The application of this compound autoradiography in genetically modified animal models, particularly knockout mice, has been pivotal in validating its selectivity for the M1 receptor. frontiersin.org By comparing radioligand binding in wild-type mice with that in mice lacking specific muscarinic receptor subtypes (knockout mice), researchers can definitively identify the receptor population being labeled.
In studies utilizing M1 knockout (M1 KO) mice, a dramatic reduction of 90-99% in this compound binding is observed in many brain areas, including the hippocampus and cortex, confirming the high selectivity of this radioligand for the M1 receptor. frontiersin.org Conversely, in M2 knockout (M2 KO) mice, no significant difference in this compound binding is detected compared to wild-type animals. frontiersin.org Interestingly, in M4 knockout (M4 KO) mice, a small but significant decrease in this compound binding has been noted in some cortical areas and the caudate putamen, suggesting a minor cross-reactivity with M4 receptors in these specific regions. researchgate.net
| Brain Region | % Decrease in this compound Binding in M1 KO Mice vs. Wild-Type |
| Dorsal Hippocampus | ~99% |
| CA1 Area | ~99% |
| CA3 Area | ~99% |
| Dentate Gyrus | ~99% |
| Caudate Putamen | ~90% |
| Olfactory Tubercle | ~90% |
This table summarizes the significant reduction in this compound binding in various brain regions of M1 knockout mice, highlighting the radioligand's selectivity for the M1 receptor. Data sourced from Myslivecek et al., 2018. frontiersin.org
Comparative Radioligand Binding Approaches
To further elucidate the pharmacological profile of muscarinic receptors, this compound is often used in conjunction with other radioligands that possess different selectivity profiles. These comparative approaches are essential for dissecting the complex expression patterns of the five muscarinic receptor subtypes.
Co-utilization with Non-selective Muscarinic Ligands (e.g., [3H]QNB, [3H]NMS)
This compound is frequently used alongside non-selective muscarinic antagonists like [3H]Quinuclidinyl benzilate ([3H]QNB) and [3H]N-methylscopolamine ([3H]NMS) to differentiate M1 receptors from the total muscarinic receptor population. [3H]QNB and [3H]NMS bind with high affinity to all five muscarinic receptor subtypes, providing a measure of the total receptor density.
By comparing the binding of this compound to that of [3H]QNB, researchers can estimate the proportion of M1 receptors in a given tissue. For example, in the rat cerebral cortex, striatum, and hippocampus, the density of this compound binding sites is approximately half that of [3H]QNB binding sites. nih.gov In contrast, the pons-medulla and cerebellum show a much lower ratio of this compound to [3H]QNB binding, indicating a lower prevalence of M1 receptors in these areas. nih.gov These comparative studies have been fundamental in establishing the concept of muscarinic receptor heterogeneity.
| Brain Region (Rat) | Density of this compound Sites Relative to [3H]QNB Sites |
| Cortex | ~50% |
| Striatum | ~50% |
| Hippocampus | ~50% |
| Pons-Medulla | ~20% |
| Cerebellum | 0% |
This table illustrates the proportion of M1 receptors (labeled by this compound) relative to the total muscarinic receptor population (labeled by [3H]QNB) in different regions of the rat brain. Data adapted from Luthin & Wolfe, 1984. nih.gov
Concurrent Studies with Other Subtype-Selective Ligands (e.g., [3H]AFDX-384, [3H]4DAMP, [3H]Oxotremorine-M)
To gain a more comprehensive understanding of muscarinic receptor subtype distribution, this compound is also used in parallel with other subtype-selective radioligands. For instance, [3H]AFDX-384 is an antagonist with a preference for M2 and M4 receptors. frontiersin.org Comparative autoradiography with this compound and [3H]AFDX-384 in wild-type and knockout mice has revealed that while this compound is highly selective for M1 receptors, the binding of [3H]AFDX-384 can represent different populations of M2 and M4 receptors depending on the brain region. frontiersin.org
Similarly, [3H]4DAMP is a radioligand with high affinity for M3 receptors. By comparing the binding profiles of this compound and [3H]4DAMP, researchers can delineate the distinct anatomical localizations of M1 and M3 receptors.
[3H]Oxotremorine-M is an agonist radioligand that selectively labels the high-affinity state of M2 receptors. nih.gov Concurrent studies with this compound and [3H]Oxotremorine-M allow for the simultaneous visualization of M1 and M2 receptor populations, revealing their characteristic and often complementary patterns of distribution. For example, in the rat brain, this compound shows abundant binding in the cortex, hippocampus, and basal ganglia, whereas [3H]Oxotremorine-M binding is more prominent in the basal forebrain and thalamic areas. nih.gov
| Compound | Primary Receptor Selectivity |
| This compound | M1 |
| [3H]AFDX-384 | M2/M4 |
| [3H]4DAMP | M3 |
| [3H]Oxotremorine-M | M2 (high-affinity state) |
This table provides a summary of the primary muscarinic receptor subtype selectivity for various radioligands used in comparative binding studies with this compound.
Characterization of Muscarinic Receptor Interactions with 3h Pirenzepine
Ligand-Receptor Interaction Mechanisms
Investigation of Receptor Isomerization States Influencing Binding
The interaction of ligands with G protein-coupled receptors (GPCRs), such as muscarinic acetylcholine (B1216132) receptors, is a dynamic process that can involve conformational changes in the receptor protein. doi.org These changes, often referred to as receptor isomerization, can lead to different functional states of the receptor. doi.org The binding of an antagonist like [3H]Pirenzepine is not always a simple, single-step event. Research suggests that antagonist binding can involve an isomerization of the initial ligand-receptor complex, a phenomenon that has been investigated to understand the binding characteristics of this compound. nih.gov
Several models have been proposed to describe the interaction between muscarinic receptors and their ligands. The ternary complex model, for instance, describes the interaction between the receptor (R), an agonist (A), and a G protein (G). doi.org An extension of this model incorporates the concept that the receptor can spontaneously isomerize from an inactive state (R) to an active state (R*), which is capable of activating G proteins. doi.orgucl.ac.uk
Investigations into antagonist binding have suggested a similar two-step mechanism, where the initial binding of the antagonist (L) to the receptor (R) forms a transient complex (LR), which then undergoes an isomerization to a more stable, higher-affinity state (LR'). nih.gov It has been proposed that for radioligand binding studies using filtration assays, only this isomerized, high-affinity complex is typically measured. nih.gov
One study specifically explored whether differences in receptor isomerization could account for the observation that this compound labels a smaller subset of muscarinic receptors in the rat cerebral cortex compared to the non-selective antagonist, [3H]quinuclidinyl benzilate. nih.gov The binding kinetics for both radioligands were analyzed to model a two-step binding process and calculate the equilibrium constants for the isomerization step. nih.gov
The findings indicated that while both antagonists induce receptor isomerization, the extent of this isomerization differs. nih.gov For [3H]quinuclidinyl benzilate, nearly all (99.6%) of the binding sites appeared to undergo isomerization. nih.gov In contrast, for this compound, only about 90% of the binding sites isomerized, meaning that approximately 10% of the receptors occupied by this compound remained in the initial, non-isomerized state and were therefore not detected in the filtration binding assay. nih.gov This difference, however, was not sufficient to fully explain the much larger discrepancy in the total number of binding sites labeled by the two antagonists. nih.gov
Table 1: Equilibrium Constants for Receptor Isomerization
This table presents the calculated equilibrium constants for the isomerization step of the receptor-antagonist complex for this compound and [3H]quinuclidinyl benzilate in rat cerebral cortex membranes. nih.gov
| Radioligand | Isomerization Equilibrium Constant (K₂) | Percentage of Isomerized Receptors |
| This compound | 0.1 | 90% |
| [3H]quinuclidinyl benzilate | 0.004 | 99.6% |
The conformational state of the receptor, and thus its affinity for this compound, is also influenced by its local environment and coupling to other proteins. For example, the high-affinity binding of pirenzepine (B46924) to myocardial receptors is more readily detected after solubilization of the cell membrane, which removes constraints and allows the receptor to adopt the high-affinity conformation. nih.gov Furthermore, studies on neuroblastoma cells have shown that prolonged exposure to an agonist, which induces receptor desensitization, leads to a selective loss of high-affinity binding sites for pirenzepine. nih.gov This suggests that the pirenzepine high-affinity state is sensitive to agonist-induced regulatory processes, further linking its binding to specific conformational states of the receptor. nih.gov The interaction with G-proteins is also a key factor, as [3H]-pirenzepine appears to bind preferentially to the uncoupled form of the receptor, although these sites can still interact with a G-protein. nih.gov
Topographical and Subcellular Distribution of 3h Pirenzepine Binding Sites
Regional Distribution within the Central Nervous System
Autoradiographic studies have mapped the density of [3H]Pirenzepine binding sites across various brain regions, indicating a high concentration in forebrain structures.
Cerebral Cortex (e.g., Brodmann's Areas, Motor, Somatosensory, Visual Cortex)
The cerebral cortex exhibits a significant density of this compound binding sites, which are predominantly associated with M1 muscarinic receptors. frontiersin.orgspringernature.com Studies in mice have shown that over 94% of this compound binding in the motor, somatosensory, and visual cortices is attributable to the M1 receptor subtype. frontiersin.org In the rat cerebral cortex, the density of these binding sites has been measured at 94.6 fmol/mg tissue. nih.gov
Research on human post-mortem brain tissue has delved into specific Brodmann's areas. One study reported on the binding in areas 8, 9, 10, and 46. psychiatryonline.orgpsychiatryonline.org In control subjects, the levels of this compound binding varied across these regions. psychiatryonline.orgpsychiatryonline.org Notably, in studies related to schizophrenia, lower levels of this compound binding were observed in Brodmann's areas 9 and 46 of affected individuals compared to controls. psychiatryonline.orgpsychiatryonline.org Specifically, binding was 18% lower in Brodmann's area 9 and 21% lower in Brodmann's area 46. psychiatryonline.orgpsychiatryonline.org Another study identified a subgroup of individuals with schizophrenia who exhibited a dramatic 75% reduction in this compound binding in Brodmann's area 9. jpn.ca This reduction is thought to be due to a loss of M1 muscarinic receptors. oup.com Further investigation has revealed lower numbers of M1 receptor-positive neurons in cortical layers III and V of Brodmann areas 9 and 17 in individuals with schizophrenia. jpn.ca
Table 1: this compound Binding in Human Prefrontal Cortex (Brodmann's Areas)
| Brodmann's Area | Condition | Mean Binding Level Change |
| Area 9 | Schizophrenia (untreated with benztropine) | 18% lower |
| Area 46 | Schizophrenia (untreated with benztropine) | 21% lower |
| Area 8 | Schizophrenia (untreated with benztropine) | 11% lower (non-significant) |
| Area 10 | Schizophrenia (untreated with benztropine) | 15% lower (non-significant) |
| Areas 8, 9, 10, 46 | Schizophrenia (treated with benztropine) | 51-64% lower |
Data compiled from studies on post-mortem human brain tissue. psychiatryonline.orgpsychiatryonline.org
Hippocampal Formation (e.g., CA1, CA3, Dentate Gyrus)
The hippocampal formation is another region rich in this compound binding sites. frontiersin.orgmdpi.com In rats, the hippocampus shows a binding density of 94.3 fmol/mg tissue. nih.gov Similar to the cerebral cortex, studies in M1 receptor knockout mice have demonstrated that over 94% of this compound binding in the hippocampus is to the M1 receptor subtype. frontiersin.org
Maximal this compound binding is observed in discrete substructures of the hippocampus, including the CA1 region and the dentate gyrus. nih.gov The distribution within the hippocampus is not uniform; for instance, the density of M1 receptors is relatively consistent from the subiculum to the lateral CA1, while M2 receptor density decreases along this axis. jneurosci.org There is a smaller difference in M1 receptor density between the CA1 region and the dentate gyrus compared to the more significant difference seen for M2 receptors. jneurosci.org In cases of Parkinson's disease, this compound binding in the hippocampus remains unaltered. uni-regensburg.de
Table 2: Relative Density of this compound Binding in Mouse Hippocampal Formation
| Hippocampal Region | Relative Density (nCi/mg) in Wild Type Mice |
| Hippocampus (overall) | High |
| CA1 | High |
| CA3 | High |
| Dentate Gyrus | Highest |
Based on autoradiographic studies in mice. frontiersin.orgnih.gov
Basal Ganglia and Related Structures (e.g., Corpus Striatum, Caudate Nucleus, Putamen, Nucleus Accumbens, Olfactory Tubercle)
The basal ganglia, including the corpus striatum, caudate nucleus, and putamen, show high densities of this compound binding. frontiersin.orgmdpi.comuni-regensburg.de The rat corpus striatum has the highest measured density of this compound binding sites at 154.5 fmol/mg tissue. nih.gov In humans, high densities of these binding sites are also found in the striatum. nih.gov However, in Parkinson's disease, a decrease in this compound binding is observed in the caudate nucleus and putamen. uni-regensburg.de
The nucleus accumbens and olfactory tubercle also demonstrate dense this compound binding. nih.gov While this compound is highly selective for M1 receptors in many brain regions, in the striatum and olfactory tubercle, approximately 10-13% of its specific binding corresponds to other muscarinic receptor subtypes. frontiersin.org
Brainstem and Cerebellum
In contrast to the forebrain, the brainstem and cerebellum exhibit significantly lower densities of this compound binding sites. frontiersin.orgnih.govjneurosci.org In the rat, the cerebellum has a very low binding density of 1.0 fmol/mg tissue. nih.gov Similarly, in the human brain, thalamic and brainstem areas show very low densities of this compound binding. nih.gov Studies in dogs have shown an absence of specific this compound binding in the brainstem, suggesting a predominance of M2 receptors in this region. oup.com While this compound labels sites in the dorsal horn of the spinal cord, it does not bind to sites in the nucleus tractus solitarius, facial nucleus, and ventral horn of the spinal cord. frontiersin.org
Thalamus
The thalamus generally shows a low to intermediate density of this compound binding sites. nih.govuni-regensburg.de In the human brain, very low densities are observed in thalamic areas. nih.gov Studies in rabbits have shown no alterations in specific this compound binding in any limbic thalamic nucleus during discriminative avoidance learning. jneurosci.org
Distribution in Peripheral Tissues
This compound binding is also present in various peripheral tissues, although generally at lower densities compared to the forebrain. Tissues such as the heart, ileum, and cerebellum are considered to have a high proportion of M2 receptors and consequently show a very small population of high-affinity this compound binding sites. nih.gov
In rat peripheral lung, M1 receptors, identified by [3H]Telenzepine (a more potent M1 ligand), are present in the peripheral airways but not in the central airways like the trachea and bronchi. capes.gov.br Pirenzepine (B46924) itself binds with high affinity to about 14% of the muscarinic receptor population in the peripheral lung. capes.gov.br
In the rat heart, the density of this compound binding is very low, measured at 0.45 fmol/mg tissue. nih.gov The rat ileum shows a slightly higher density at 1.3 fmol/mg tissue. nih.gov In human stellate ganglia, this compound binds with a Bmax of 16.7 fmol/mg protein, which represents a significant proportion of the total muscarinic receptors in this tissue compared to other peripheral tissues. nih.gov
High-affinity [3H]Acetylcholine binding sites, which are thought to correspond to M2 receptors, are found in the heart atria and ventricles, pituitary gland, ileum, bronchial tissue, submandibular gland, and parotid gland. jneurosci.org
Table 3: Density of this compound Binding Sites in Rat Peripheral Tissues
| Tissue | Bmax (fmol/mg tissue) |
| Ileum | 1.3 |
| Cerebellum | 1.0 |
| Heart | 0.45 |
Data from equilibrium binding studies in rat tissue homogenates. nih.gov
Cardiac Tissue (e.g., Heart Atrium)
In cardiac tissue, particularly the heart atrium, the density of high-affinity this compound binding sites is notably low. nih.govjneurosci.org Studies in rats have shown that the heart contains a very small population of M1 high-affinity this compound sites. nih.gov For instance, the receptor density (Bmax) in the rat heart was found to be 0.45 fmol/mg tissue, which represents only 3.1% of the sites identified by the non-selective muscarinic antagonist 3Hquinuclidinyl benzilate (3HQNB). nih.gov This suggests that while M1 receptors are present, the predominant muscarinic receptor subtype in the heart is the M2 receptor, which has a much lower affinity for pirenzepine. nih.govjneurosci.org The low number of this compound binding sites in the heart atrium is consistent with the classification of cardiac muscarinic receptors primarily as the M2 subtype. jneurosci.orgnih.gov
Gastrointestinal Tissues (e.g., Ileum)
The gastrointestinal tract exhibits a heterogeneous distribution of this compound binding sites. In the rat ileum, the density of high-affinity this compound binding sites is relatively low compared to brain regions, with a Bmax of 1.3 fmol/mg tissue. nih.gov This accounted for 9.6% of the total muscarinic receptors labeled by 3HQNB in this tissue. nih.gov
Further investigations have revealed differences in pirenzepine affinity between the muscle layers and the epithelial cells of the intestine. The muscarinic receptors in the intestinal smooth muscle, which mediate motility, show significantly lower affinity for pirenzepine compared to those in the epithelial cells, which are involved in secretion. nih.gov In the rat ileum, the inhibition constant (Ki) for pirenzepine was found to be substantially higher in the musculature (400-1,200 nM) compared to the epithelial cell membranes (20-100 nM). nih.gov This suggests a predominance of M2-like receptors in the smooth muscle and a higher proportion of M1-like receptors in the epithelium. nih.gov Autoradiographic studies in the guinea-pig ileum have localized high densities of M1 receptors, as identified by this compound, to the myenteric ganglia. nih.gov
Glandular Tissues (e.g., Salivary Glands, Human Detrusor Muscle)
Glandular tissues, such as salivary glands, show a significant presence of high-affinity this compound binding sites, indicating a role for M1 receptors in secretion. Studies in rat submaxillary glands have demonstrated the presence of M1 receptors. nih.govconicet.gov.ar Autoradiography has revealed high densities of M1 receptors in the mucous secreting cells of the rat submaxillary gland. nih.gov In human labial salivary glands, inhibition studies with pirenzepine against 3HMQNB binding suggest a mixture of M1 and M3 receptors. researchgate.net The presence of M1 receptors in salivary glands is further supported by functional studies showing their involvement in salivary secretion. researchgate.netgu.sejpp.krakow.pl
In the human detrusor muscle, which is part of the bladder wall, muscarinic receptors are crucial for contraction. While the M3 receptor is considered the primary mediator of this action, studies have also investigated the presence of other subtypes. Characterization of muscarinic receptor subtypes in human tissues has confirmed the presence of M1, M2, and M3 subtypes, with glandular tissues showing a distinct profile. researchgate.net
Sympathetic Ganglia (e.g., Human Stellate Ganglia)
Sympathetic ganglia are characterized by a high density of this compound binding sites. In human stellate ganglia, saturation isotherms with this compound yielded a dissociation constant (Kd) of 14 nM and a maximum binding capacity (Bmax) of 16.7 fmol/mg protein. nih.gov This represents a significant proportion of the total muscarinic receptors, as determined by 3HQNB binding (Bmax of 33.0 fmol/mg protein). nih.gov The high density of high-affinity pirenzepine binding sites strongly suggests a prevalence of M1 muscarinic receptors in these ganglia. nih.govnih.gov This finding is consistent with the role of M1 receptors in modulating ganglionic transmission. ucl.ac.uk
Pulmonary Tissue (e.g., Rabbit Peripheral Lung)
Studies in rabbit peripheral lung have demonstrated a surprisingly high proportion of muscarinic receptors that bind this compound with high affinity. nih.gov Saturation experiments revealed a high-affinity Kd of 4.5 nM for this compound. nih.gov It was found that approximately 78% of the total muscarinic binding sites in the rabbit peripheral lung bind this compound with high affinity, suggesting these are putative M1 receptors. nih.gov This finding indicates a potential role for M1 receptors in the regulation of bronchoconstriction. nih.gov However, studies in rat lung suggest a more complex distribution, with M1 receptors being present in the peripheral airways but not in the central airways like the trachea and bronchi. capes.gov.br In the rat peripheral lung, pirenzepine bound with high affinity to about 14% of the receptor population. capes.gov.br
Subcellular Localization of Binding Sites
The subcellular distribution of this compound binding sites provides further clues about the functional roles of M1 receptors.
Synaptosomal and Non-Synaptosomal Compartments
Research on the subcellular localization of this compound binding has focused on synaptosomes, which are resealed nerve terminals used to study neurotransmission. nih.gov Studies have examined the distribution of muscarinic receptor subtypes in different brain regions, including their presence in synaptosomal and non-synaptosomal fractions. nih.gov In the rat cerebral cortex, a region with a high density of M1 receptors, this compound binds to a high-affinity population of muscarinic sites. nih.gov The distribution of these binding sites within subcellular compartments, such as their enrichment in synaptosomal membranes, is consistent with a role in modulating synaptic activity. capes.gov.br The localization of M1 receptors to discrete neuronal populations and distinct subcellular compartments has been confirmed through immunocytochemistry. capes.gov.br
Table of this compound Binding Parameters in Various Tissues
| Tissue | Species | Bmax (fmol/mg protein) | Kd (nM) | Percentage of Total Muscarinic Receptors |
|---|---|---|---|---|
| Heart Atrium | Rat | 0.45 (fmol/mg tissue) nih.gov | 2-8 nih.gov | 3.1% nih.gov |
| Ileum | Rat | 1.3 (fmol/mg tissue) nih.gov | 2-8 nih.gov | 9.6% nih.gov |
| Human Stellate Ganglia | Human | 16.7 nih.gov | 14 nih.gov | ~50% nih.gov |
| Rabbit Peripheral Lung | Rabbit | N/A | 4.5 nih.gov | ~78% nih.gov |
| Rat Peripheral Lung | Rat | N/A | N/A | 14% capes.gov.br |
Myelin-Associated Receptors
The localization of this compound binding sites, which are selective for the M1 subtype of muscarinic acetylcholine (B1216132) receptors (mAChRs), is not restricted to neuronal cell bodies. Research has identified these binding sites in white matter, indicating an association with myelinated structures. dtic.mil Autoradiographic studies have been crucial in mapping the distribution of these receptors, revealing their presence in various brain regions.
Studies utilizing this compound have demonstrated specific binding in white matter tracts, suggesting the presence of M1 receptors on glial cells, particularly oligodendrocytes, or on the axons they myelinate. dtic.milfrontiersin.orguniroma1.it Oligodendrocytes, the cells responsible for producing and maintaining myelin in the central nervous system, express several types of muscarinic receptors, including the M1 subtype. frontiersin.orguniroma1.it These receptors are thought to play a role in the development and function of oligodendrocytes. frontiersin.org
The presence of high-affinity this compound binding sites has been detected in purified myelin from the rat brain stem. researchgate.net This finding suggests that muscarinic receptors are integral components of the myelin sheath itself or are closely associated with it. The functional significance of these receptors in myelin is an area of ongoing investigation, but their presence points to a role for cholinergic signaling in the regulation of myelin, potentially influencing glial-neuronal communication. researchgate.netnih.gov
Research indicates that the expression of M1 receptors, identified through methods including this compound binding, is more prominent on oligodendrocyte precursor cells (OPCs) than on mature oligodendrocytes. uniroma1.it This suggests that muscarinic signaling may be involved in maintaining an immature, proliferative state in the oligodendrocyte lineage. uniroma1.it In fact, the M1 receptor has been identified as a negative regulator of oligodendrocyte differentiation and myelination. pnas.org
The following table summarizes findings on the distribution of this compound binding sites in different brain tissues, highlighting the density of M1 receptors.
| Tissue | Receptor Density (Bmax in fmol/mg tissue) | Percentage of Striatal Binding Sites | Reference |
| Corpus Striatum | 154.5 | 100% | nih.gov |
| Cerebral Cortex | 94.6 | 61% | nih.gov |
| Hippocampus | 94.3 | 61% | nih.gov |
| Ileum | 1.3 | 0.84% | nih.gov |
| Cerebellum | 1.0 | 0.65% | nih.gov |
| Heart | 0.45 | 0.29% | nih.gov |
Pharmacological and Biochemical Regulation of 3h Pirenzepine Binding
Influence of Guanine (B1146940) Nucleotides (e.g., GTP, Gpp(NH)p) on Binding Dynamics
The interaction between muscarinic receptors and their associated G-proteins is fundamental to their signal transduction capabilities. Guanine nucleotides, such as guanosine (B1672433) triphosphate (GTP) and its non-hydrolyzable analog guanylyl-imidodiphosphate (Gpp(NH)p), are key regulators of this coupling. The binding of these nucleotides to the α-subunit of the G-protein promotes the dissociation of the receptor-G-protein complex, typically resulting in the receptor adopting a low-affinity state for agonists.
While [3H]Pirenzepine is an antagonist, its binding can also be subtly modulated by the conformational state of the receptor as influenced by G-proteins. Studies have shown that the presence of Gpp(NH)p can influence the binding environment. For instance, in pig atrial sarcolemma, which contains M2 muscarinic receptors, GppNHp was found to amplify the difference in pirenzepine's affinity for sites labeled by the non-selective antagonist [3H]-N-methylscopolamine ([3H]-NMS). nih.gov Specifically, GppNHp shifted the [3H]-NMS binding isotherm to the left while having a less pronounced effect on pirenzepine's affinity, suggesting that the nucleotide-induced uncoupling of the receptor from the G-protein alters the receptor's conformation in a way that can be detected by specific ligands. nih.gov In studies on rat brain myelin, the affinity of agonists for muscarinic binding sites was markedly decreased by Gpp(NH)p, indicating that a significant portion of these receptors is linked to a G-protein. jneurosci.org Although the primary effect is on agonist binding, this modulation underscores that the receptor environment shaped by guanine nucleotides can influence the binding of antagonists like this compound. jneurosci.org
Research on M2 receptors has classified pirenzepine (B46924) as an inverse agonist, where its binding affinity is ranked as R* > R+R > R (R = receptor coupled to G protein; R*+R = coupled and uncoupled receptors; R = uncoupled receptors). nih.gov This suggests pirenzepine preferentially binds to the G-protein-coupled state, and the presence of guanine nucleotides, which promote the uncoupled state, would therefore be expected to decrease its binding affinity.
Effects of Divalent Cations (e.g., Mg²⁺, Zn²⁺) on Ligand-Receptor Interactions
Divalent cations are known to act as allosteric modulators of G-protein coupled receptors, including muscarinic receptors. Their effects can be complex, varying with the specific cation and the ligand being studied.
In studies on human cortex tissue, the influence of Magnesium (Mg²⁺) and Zinc (Zn²⁺) on this compound binding has been investigated. Research shows that Zn²⁺ significantly reduces the specific binding of this compound. oup.com Conversely, the effects of these cations on the displacement of this compound by the endogenous neurotransmitter acetylcholine (B1216132) are distinct. Mg²⁺ was found to reduce the displacement, whereas Zn²⁺ enhanced it. oup.com This indicates that these ions differentially modulate the receptor's affinity for its orthosteric ligands.
The table below summarizes the effects of Mg²⁺ and Zn²⁺ on the displacement of this compound by acetylcholine in human cortical tissue.
| Cation (10mg/ml) | Change in Acetylcholine Displacement of this compound | logIC₅₀ Value |
| None | Baseline | -4.656 |
| Mg²⁺ | Reduced | -4.380 |
| Zn²⁺ | Enhanced | -5.029 |
| Data derived from studies on human cortex homogenates. oup.com |
These findings highlight that divalent cations can produce complex and differing responses at the orthosteric sites of muscarinic receptors, thereby influencing the binding of this compound and its interaction with other ligands. oup.com
Cross-Reactivity with Non-Muscarinic Receptor Systems
This compound is highly regarded for its selectivity for muscarinic receptors, particularly the M1 subtype. oup.compnas.org Its cross-reactivity with other neurotransmitter receptor systems is generally low to negligible.
Adrenergic Receptors: In studies of purified myelin from the rat brain stem, high-affinity binding for this compound was detected. In contrast, α₁- and α₂-adrenergic receptors, which were present in the initial brain stem tissue, were not detected in the purified myelin, indicating a lack of significant cross-reactivity of the muscarinic ligands with these adrenergic receptor types in this preparation. jneurosci.org
Nicotinic Receptors: Chronic administration of nicotine (B1678760) in rats, which leads to an up-regulation of nicotinic receptor binding sites, was found to have no effect on the binding of this compound. ijper.org This suggests a lack of interaction or cross-regulation between the nicotinic system and the M1 muscarinic sites labeled by this compound under these experimental conditions.
While pirenzepine shows high selectivity for M1 receptors, it displays some affinity for M4 receptors as well. pnas.orgarvojournals.org However, its binding to non-muscarinic systems is minimal, solidifying its role as a specific probe for M1/M4 muscarinic receptors in complex biological tissues.
3h Pirenzepine As a Tool for Muscarinic Receptor Subtype Elucidation and Function
Defining M1 Muscarinic Receptor Subtype Characteristics
The tritiated form of pirenzepine (B46924), [3H]Pirenzepine, has been instrumental in defining the characteristics of the M1 muscarinic acetylcholine (B1216132) receptor subtype. Through radioligand binding assays, researchers have been able to quantify the binding affinity and density of M1 receptors in various tissues. M1 receptors are characterized by their high affinity for pirenzepine. nih.govnih.gov
Saturation isotherm studies have determined the equilibrium dissociation constant (Kd) for this compound at M1 receptors. For instance, in the neuroblastoma x glioma hybrid cell line (NG 108-15), the Kd was found to be 4.0 nM with a maximum binding capacity (Bmax) of 27.8 fmoles/mg protein. guidetopharmacology.org In homogenates of human stellate ganglia, this compound binding yielded a Kd of 14 nM and a Bmax of 16.7 fmol/mg protein. nih.gov Studies in rat cerebral cortex also identified a high-affinity population of muscarinic receptors for this compound.
Competition binding studies further refine the characteristics of the M1 receptor. In these assays, the ability of various unlabeled muscarinic ligands to displace this compound from its binding site is measured. These experiments have demonstrated stereospecificity and have shown steep inhibition curves for muscarinic antagonists, with Hill coefficients close to 1, indicating a single class of binding sites. guidetopharmacology.org In contrast, muscarinic agonists typically display shallow inhibition curves, suggesting that the receptor can exist in different affinity states. guidetopharmacology.org
The differential binding of this compound across various tissues has been a key characteristic in defining the M1 subtype. High densities of M1 receptors, as identified by this compound binding, are found in neuronal tissues such as the cerebral cortex, corpus striatum, and hippocampus. In contrast, tissues like the heart, cerebellum, and ileum, which are rich in M2 muscarinic receptors, exhibit a very low density of high-affinity this compound binding sites. This distinct regional distribution has been a cornerstone in the classification of M1 and M2 receptor subtypes.
| Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) |
| Neuroblastoma x Glioma (NG 108-15) | 4.0 | 27.8 |
| Human Stellate Ganglia | 14 | 16.7 |
| Rat Corpus Striatum | 2-8 | 154.5 |
| Rat Cerebral Cortex | 2-8 | 94.6 |
| Rat Hippocampus | 2-8 | 94.3 |
| Rat Ileum | 2-8 | 1.3 |
| Rat Cerebellum | 2-8 | 1.0 |
| Rat Heart | 2-8 | 0.45 |
Providing Evidence for Distinct Muscarinic Receptor Subtypes
The development and use of this compound have been pivotal in providing robust evidence for the existence of distinct muscarinic receptor subtypes. Before the advent of pirenzepine, classical muscarinic antagonists showed little variation in binding affinity across different tissues, suggesting a homogeneous receptor population. However, pirenzepine's unique binding profile revealed heterogeneity within the muscarinic receptor family.
One of the most compelling pieces of evidence comes from the differential tissue distribution of this compound binding sites compared to non-selective antagonists like 3Hquinuclidinyl benzilate (3HQNB). nih.gov For example, in the rat, the density of high-affinity this compound binding sites is high in the corpus striatum, cerebral cortex, and hippocampus, but remarkably low in the heart, cerebellum, and ileum. In these latter tissues, the number of sites labeled by this compound represents only a small fraction (3.1% in the heart, 9.6% in the ileum, and 10.4% in the cerebellum) of the total muscarinic receptors labeled by 3HQNB. This strongly indicated that the receptors in the brain (termed M1) were pharmacologically distinct from those in the heart and smooth muscle (termed M2).
Autoradiographic studies have visually confirmed this distinct distribution. Using this compound, researchers have mapped the localization of M1 receptors in various tissues. In the periphery, the highest densities of M1 receptors were found in sympathetic ganglia, myenteric ganglia, and certain secretory cells, while lower densities were observed in smooth muscle. nih.gov These studies, often using a non-selective antagonist in parallel, have provided a clear visual representation of the differential localization of receptor subtypes. nih.gov
Furthermore, studies utilizing knockout mice have provided definitive proof of this compound's selectivity and the existence of distinct receptor subtypes. In M1 knockout mice, the specific binding of this compound is almost completely abolished in brain regions like the cortex and hippocampus, confirming that it predominantly labels M1 receptors. jci.orgnih.gov Conversely, in M2 knockout mice, there is no significant change in this compound binding, solidifying its selectivity for the M1 subtype. jci.orgnih.gov While some minor binding to M4 receptors has been noted in the striatum, the overwhelming evidence points to this compound as a highly selective ligand for M1 receptors. jci.orgnih.gov
| Brain Region (Rat) | This compound Binding Density (Bmax in fmol/mg tissue) |
| Corpus Striatum | 154.5 |
| Cerebral Cortex | 94.6 |
| Hippocampus | 94.3 |
| Ileum | 1.3 |
| Cerebellum | 1.0 |
| Heart | 0.45 |
Investigating the Relationship between this compound Binding and Functional Cholinergic Responses
The utility of this compound extends beyond receptor identification and localization; it has been crucial in linking the binding of a ligand to a specific receptor subtype with a measurable physiological or behavioral response. By correlating the occupancy of M1 receptors by pirenzepine with functional outcomes, researchers have been able to elucidate the role of this receptor subtype in various cholinergic processes.
A classic example of this relationship is the inhibition of gastric acid secretion. Pirenzepine's ability to reduce gastric acid is directly attributed to its blockade of M1 muscarinic receptors located on gastric parietal cells. The binding of acetylcholine to these receptors normally stimulates acid secretion; pirenzepine's antagonistic action at these M1 sites blunts this response.
In human studies, the relationship between M1 and M2 receptor occupancy by pirenzepine and its effects on heart rate and salivary flow has been investigated. These studies used radioreceptor assays with this compound to determine M1 occupancy and [3H]-N-methylscopolamine for M2 occupancy in plasma samples, and correlated this with the in vivo effects. The results indicated that the typical antimuscarinic effects, such as increased heart rate (tachycardia) and inhibition of salivary flow, are primarily due to the blockade of M2-cholinoceptors. Conversely, a reduction in heart rate observed at lower doses of pirenzepine coincided with the blockade of the M1-subtype.
Furthermore, the antagonism of centrally mediated cholinergic responses has been linked to pirenzepine's M1 receptor binding. For example, pirenzepine has been shown to reverse the behavioral effects induced by the muscarinic agonist oxotremorine. This demonstrates that pirenzepine can interact with central M1 receptors to produce a functional antagonism of cholinergic overstimulation. The ability to link the degree of this compound binding with the magnitude of a functional response has been a powerful tool in understanding the physiological roles of the M1 receptor.
| Functional Response | Associated Receptor Subtype Blockade | Pirenzepine's Effect |
| Gastric Acid Secretion | M1 | Inhibition |
| Tachycardia (Increased Heart Rate) | M2 | Occurs at higher doses |
| Inhibition of Salivary Flow | M2 | Occurs at higher doses |
| Bradycardia (Decreased Heart Rate) | M1 | Occurs at lower doses |
| Oxotremorine-induced behavioral effects | Central M1 | Reversal |
Application in the Development and Characterization of Novel Subtype-Selective Muscarinic Ligands
This compound serves as a foundational tool in the development and characterization of new, more selective muscarinic receptor ligands. Its established high affinity and selectivity for the M1 receptor make it an ideal radioligand for use in competition binding assays, which are a cornerstone of early-stage drug discovery.
In these assays, novel chemical compounds are tested for their ability to displace this compound from M1 receptors in tissue homogenates or cell lines expressing the receptor. The concentration of the novel compound that inhibits 50% of the specific binding of this compound (the IC50 value) is determined. This value is then used to calculate the compound's binding affinity (Ki) for the M1 receptor. A low Ki value indicates high binding affinity.
This methodology allows for the rapid screening of large numbers of compounds to identify those with a high affinity for the M1 receptor. For instance, the binding affinities of various antidepressants and neuroleptics for M1 receptors have been determined using this compound binding assays. These studies help to understand the off-target effects of these drugs and can guide the development of new medications with improved side-effect profiles.
Moreover, by running parallel binding assays with radioligands for other muscarinic receptor subtypes (e.g., those selective for M2, M3, or M4 receptors), researchers can determine the selectivity profile of a novel ligand. A compound that shows a high affinity in the this compound assay but low affinity in assays for other subtypes would be identified as a promising M1-selective candidate. For example, the selectivity of novel M1R antagonists like VU0255035 has been characterized in part through competition with this compound.
The data generated from this compound binding studies are crucial for establishing structure-activity relationships (SAR). By systematically modifying the chemical structure of a lead compound and observing the effect on its ability to displace this compound, medicinal chemists can deduce which parts of the molecule are important for M1 receptor binding and selectivity. This iterative process is fundamental to the rational design of novel and highly selective muscarinic ligands for therapeutic use.
Applications of 3h Pirenzepine in Preclinical Research Models
Muscarinic Receptor Alterations in Neurological Disease Models
[3H]Pirenzepine, a selective antagonist for the M1 muscarinic acetylcholine (B1216132) receptor, is a critical tool in neuroscience research for investigating the role of these receptors in various neurological and psychiatric disorders. Its high affinity and specificity allow for precise quantification and localization of M1 receptors in brain tissue, providing valuable insights into disease pathology.
Studies on Muscarinic Receptor Density and Affinity in Animal Models of Schizophrenia
Research using this compound has consistently pointed to alterations in muscarinic receptor density in schizophrenia. Post-mortem studies on brain tissue from individuals with schizophrenia have revealed lower levels of cortical this compound binding, suggesting a deficit in M1 muscarinic receptors. nih.govcambridge.org This finding is not uniform across all patients; studies have identified a subgroup of individuals with a marked reduction in M1 receptor density, termed 'muscarinic receptor-deficit schizophrenia' (MRDS). le.ac.uk
In one study, cortical this compound binding was significantly lower in subjects with schizophrenia (153 ± 6.0 fmol/mg protein) compared to controls (173 ± 6.3 fmol/mg protein). nih.gov Another investigation in Brodmann's area 6 also found significantly lower this compound binding in both gray layers of tissue from individuals with schizophrenia compared to control subjects. cambridge.org Specifically, in the inner gray layer (gray1), binding was 74.56 ± 10.67 fmol/mg ETE in the schizophrenia group versus 118.80 ± 5.47 fmol/mg ETE in controls. In the outer gray layer (gray2), the values were 102.90 ± 14.09 fmol/mg ETE for the schizophrenia group and 152.90 ± 8.04 fmol/mg ETE for controls. cambridge.org
Furthermore, studies in rat models of schizophrenia have explored the effects of antipsychotic medications on this compound binding. For instance, long-term treatment with haloperidol (B65202) resulted in significantly higher levels of receptor-bound this compound. psychiatryonline.org These findings suggest that alterations in the muscarinic system are a key feature of schizophrenia and that this compound is an invaluable tool for characterizing these changes. cambridge.orgpsychiatryonline.org
Interactive Data Table: [3H]Pirenzepine Binding in Schizophrenia Models
| Study Group | Brain Region | This compound Binding (fmol/mg protein) | Reference |
| Schizophrenia | Cortex | 153 ± 6.0 | nih.gov |
| Control | Cortex | 173 ± 6.3 | nih.gov |
| Schizophrenia | Brodmann's Area 6 (gray1) | 74.56 ± 10.67 | cambridge.org |
| Control | Brodmann's Area 6 (gray1) | 118.80 ± 5.47 | cambridge.org |
| Schizophrenia | Brodmann's Area 6 (gray2) | 102.90 ± 14.09 | cambridge.org |
| Control | Brodmann's Area 6 (gray2) | 152.90 ± 8.04 | cambridge.org |
Investigations in Models of Parkinson's Disease (e.g., Nigro-striatal Pathway Lesions)
In animal models of Parkinson's disease, this compound has been employed to investigate the status of muscarinic receptors following dopaminergic neurodegeneration. Studies involving unilateral lesions of the nigrostriatal pathway, which mimic the dopamine (B1211576) depletion seen in Parkinson's disease, have shown significant alterations in striatal this compound binding.
Following a 6-hydroxydopamine (6-OHDA)-induced lesion of the medial forebrain bundle, a significant decrease in M1 receptor density, as measured by this compound binding, was observed in the striatum. frontiersin.org This reduction in M1 receptors on striatal neurons is thought to be a consequence of the loss of dopaminergic input. Another study reported that hemisection of the nigrostriatal pathway in rats led to a substantial reduction of this compound-labeled receptors in the striatum on the same side as the lesion. uni-regensburg.de
Conversely, some studies have reported an increase in this compound binding in certain brain regions in Parkinson's disease, potentially reflecting a compensatory postsynaptic supersensitivity in response to cholinergic denervation. For example, an increase in this compound binding was observed in the frontal cortex of patients with Parkinson's disease. uni-regensburg.de These varied findings highlight the complex and region-specific changes that occur in the cholinergic system in Parkinson's disease, with this compound serving as a key radioligand to unravel these alterations.
Characterization of Receptor Changes in Models of Peripheral Neuropathy (e.g., Diabetic Neuropathy)
The application of this compound has extended to models of peripheral neuropathy, such as that induced by diabetes. In these conditions, alterations in muscarinic receptor signaling in peripheral nerves are thought to contribute to the pathology.
Studies using rodent models of streptozotocin-induced diabetes have shown that pharmacological blockade of M1 receptors can be neuroprotective. researchgate.net While direct binding studies with this compound in peripheral nerve tissue from these models are less common in the available literature, functional studies strongly implicate the M1 receptor. For instance, the M1-selective antagonist pirenzepine (B46924) has been shown to prevent and reverse indices of peripheral neuropathy, including thermal hypoalgesia and loss of sensory nerve terminals, in diabetic rodents. nih.gov
Furthermore, in vitro studies on sensory neurons have demonstrated that pirenzepine can promote neurite outgrowth, an effect that is particularly relevant for nerve regeneration in neuropathy. nih.govmedcentral.com For example, pirenzepine induced a dose-dependent increase in total neurite outgrowth from normal rat-derived neurons. nih.gov These findings suggest that M1 receptor antagonists like pirenzepine hold therapeutic potential for treating peripheral neuropathies by promoting nerve repair. winsantor.com The use of this compound in binding assays on peripheral nerve tissue could further elucidate the specific changes in M1 receptor density and affinity that occur in these conditions.
Research on Cholinergic System Degeneration and Neuroplasticity
This compound is a valuable tool for studying the degeneration of the cholinergic system and subsequent neuroplastic changes. The loss of cholinergic neurons is a hallmark of several neurodegenerative diseases, and understanding the response of muscarinic receptors to this loss is crucial.
In models of cholinergic denervation, such as those created by lesions of the nucleus basalis of Meynert, this compound autoradiography can reveal changes in M1 receptor density in cortical areas that receive cholinergic input. Studies have shown that cholinergic deafferentation can lead to an upregulation of postsynaptic M1 receptors, a phenomenon known as denervation supersensitivity. uni-regensburg.de This compensatory increase in receptor numbers reflects the brain's attempt to maintain cholinergic neurotransmission despite the loss of presynaptic terminals.
Conversely, in conditions where the postsynaptic neurons themselves are affected, a decrease in this compound binding may be observed, indicating a loss of M1 receptors. By providing a quantitative measure of M1 receptor density, this compound allows researchers to track the progression of cholinergic degeneration and assess the efficacy of potential neuroprotective or neurorestorative therapies.
Elucidation of Muscarinic Receptor Involvement in Neurotransmitter Release Modulation (e.g., Dopamine)
Muscarinic receptors, including the M1 subtype, play a significant role in modulating the release of other neurotransmitters. This compound has been instrumental in dissecting the involvement of M1 receptors in this complex interplay.
In the striatum, a key brain region for motor control and reward, acetylcholine and dopamine systems are intricately linked. Studies using striatal slices have shown that activation of muscarinic receptors can enhance dopamine release. jneurosci.org While initial studies suggested that pirenzepine was not effective in antagonizing this modulation, indicating the involvement of other muscarinic receptor subtypes, subsequent research has clarified the role of M1 receptors. nih.gov
More specifically, in the substantia nigra, another critical component of the dopaminergic system, acetylcholine has been shown to increase the release of [3H]dopamine from dendrosomes. This effect was antagonized by pirenzepine, suggesting the involvement of M1-like receptors in modulating dendritic dopamine release. nih.gov This is distinct from the muscarinic autoreceptors that regulate acetylcholine release, which were found to be insensitive to pirenzepine. nih.gov These findings demonstrate the utility of this compound in differentiating between various muscarinic receptor-mediated effects on neurotransmitter release.
Preclinical Pharmacological Characterization of Candidate Compounds
This compound is a standard tool in the preclinical pharmacological characterization of new chemical entities targeting the muscarinic system. revvity.com Competitive binding assays using this compound are routinely performed to determine the affinity (Ki) of novel compounds for the M1 receptor.
In these assays, brain tissue homogenates or cell lines expressing the M1 receptor are incubated with a fixed concentration of this compound and varying concentrations of the test compound. The ability of the test compound to displace this compound from the receptor is measured, and from this, the inhibitor constant (Ki) can be calculated. This provides a quantitative measure of the compound's potency at the M1 receptor.
By comparing the Ki values obtained for the M1 receptor with those for other muscarinic receptor subtypes (M2-M5), the selectivity profile of a new compound can be established. This is a critical step in drug development, as selectivity for a particular receptor subtype is often desired to maximize therapeutic efficacy and minimize side effects. For example, a compound with high affinity and selectivity for the M1 receptor might be a promising candidate for the treatment of cognitive deficits in Alzheimer's disease or schizophrenia.
Advanced Considerations and Future Research Trajectories for 3h Pirenzepine Studies
Methodological Limitations and Considerations in Specific Research Contexts
Despite its widespread use, research employing [3H]Pirenzepine is subject to several methodological limitations that require careful consideration for accurate data interpretation. A primary consideration is the compound's binding kinetics and its interaction with the muscarinic receptor. Evidence suggests that pirenzepine (B46924) binds to an allosteric state of the muscarinic receptor, which is distinct from the binding site of classical antagonists like quinuclidinyl benzilate (QNB). nih.govnih.gov This is highlighted by the observation that the binding state for pirenzepine on soluble rat brain receptors decays much more rapidly than that for 3HQNB. nih.govcapes.gov.br
Furthermore, the process of receptor isomerization, a conformational change in the receptor-ligand complex, can influence the measured density of receptors. Studies have shown that differences in the degree of isomerization between this compound and other radioligands can partially, but not entirely, account for the observed differences in binding densities. nih.gov For instance, while nearly all [3H]quinuclidinyl benzilate binding sites may isomerize and thus be detectable, a smaller fraction of this compound binding sites undergo this change, leading to a potential underestimation of the total receptor population. nih.gov
Another significant consideration is the selectivity of this compound. While it is widely regarded as a selective antagonist for the M1 muscarinic receptor, it is not entirely specific. nih.govnih.gov It exhibits a high affinity for M1 receptors, but also possesses some affinity for other muscarinic receptor subtypes, which can complicate the interpretation of binding data in tissues where multiple subtypes are expressed. nih.govnih.gov For example, in some brain regions, this compound binding may also reflect a yet-unidentified portion of M4 muscarinic receptors. nih.gov This necessitates careful experimental design, often involving competitive binding studies with more selective compounds to dissect the contribution of different receptor subtypes.
The stability of the solubilized receptor-pirenzepine complex is also a factor. The binding site for pirenzepine on solubilized receptors has been shown to be less stable over time compared to the binding site for other antagonists, which can affect the reliability of binding assays if not properly controlled. nih.govcapes.gov.br
Potential for Integration with Advanced Imaging Techniques in Preclinical Settings
The integration of this compound-based studies with advanced imaging techniques offers powerful opportunities in preclinical research, although direct in vivo imaging with this specific radioligand is not feasible. Because this compound is labeled with tritium (B154650), a beta-emitter, it is not suitable for in vivo imaging modalities like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), which require gamma-emitting or positron-emitting isotopes.
However, the primary application of this compound in imaging is through in vitro autoradiography . This technique allows for the precise localization and quantification of M1 receptor binding sites in thin tissue sections. nih.govnih.gov Autoradiography with this compound provides high-resolution anatomical detail of receptor distribution that can be correlated with other imaging modalities.
A key potential for integration lies in combining ex vivo this compound autoradiography with in vivo imaging techniques such as Magnetic Resonance Imaging (MRI) or Computed Tomography (CT) in the same animal. Preclinical imaging platforms can provide anatomical context (MRI, CT) or functional information about the tissue, which can then be directly correlated with the molecular data on M1 receptor density obtained from subsequent autoradiography on the harvested tissues. This correlative approach allows researchers to link macroscopic structural or functional changes observed in vivo with specific molecular alterations at the receptor level.
Synergistic Approaches Combining this compound with Molecular and Genetic Studies
The combination of this compound binding assays with molecular and genetic tools has proven to be a highly effective strategy for elucidating the specific roles of muscarinic receptor subtypes. A prime example of this synergy is the use of knockout (KO) mice in conjunction with this compound autoradiography. By comparing the binding of this compound in brain sections from wild-type mice with those from mice lacking specific muscarinic receptor subtypes (e.g., M1, M2, or M4 KO), researchers can definitively confirm the selectivity of the radioligand and accurately map the distribution of the targeted receptor. nih.govnih.gov Studies have demonstrated a dramatic reduction of this compound binding in the brains of M1 KO mice, providing strong evidence for its high selectivity towards the M1 receptor. nih.govnih.gov
| Study Type | Animal Model | Key Finding | Reference |
| Autoradiography | M1, M2, M4 Knockout Mice | This compound binding is significantly reduced in M1 KO mice, confirming its high selectivity for the M1 receptor subtype. | nih.gov, nih.gov |
Furthermore, this compound can be used to investigate the downstream signaling pathways associated with M1 receptor activation or blockade. For instance, research has shown that M1 receptor antagonists like pirenzepine can activate the AMP-activated protein kinase (AMPK) and PGC-1α signaling axis. jci.org Studies combining this compound binding to quantify receptor presence with molecular assays to measure changes in these signaling pathways in response to drug treatment can provide a comprehensive understanding of the receptor's function. The use of cells expressing specific muscarinic receptor subtypes, such as Chinese hamster ovary (CHO) cells transfected with the M1 receptor (CHO-M1), allows for detailed investigation of the pharmacological properties of this compound and its interaction with the receptor in a controlled environment. researchgate.net
Emerging Applications in Receptor Pharmacology and Neuroscience
The utility of this compound continues to expand into new areas of receptor pharmacology and neuroscience research. One promising area is in the investigation of neurodegenerative diseases and neuronal injury. Selective antagonism of M1 receptors by compounds like pirenzepine has been shown to be neuroprotective in models of peripheral neuropathy. jci.org this compound can be a valuable tool in these studies to quantify changes in M1 receptor density in response to disease progression or therapeutic intervention.
Another emerging application is in the study of cognitive processes and their underlying neurobiology. For example, research has explored the role of M1 receptors in learning and memory deficits associated with sleep deprivation, using this compound autoradiography to determine if these deficits are linked to changes in M1 receptor binding. nih.gov
Furthermore, this compound remains a cornerstone in drug discovery for the screening and characterization of novel M1 selective compounds. High-throughput screening assays utilizing this compound in competition binding studies are employed to identify new chemical entities with high affinity and selectivity for the M1 receptor, which are of therapeutic interest for various neurological and psychiatric disorders. researchgate.net
| Research Area | Application of this compound | Key Findings/Potential | Reference |
| Neuroprotection | Quantifying M1 receptor changes in peripheral neuropathy models. | M1 receptor antagonism shows neuroprotective effects. | jci.org |
| Cognitive Neuroscience | Assessing M1 receptor binding in relation to sleep deprivation-induced memory deficits. | Investigating the role of M1 receptors in cognitive function. | nih.gov |
| Drug Discovery | High-throughput screening for novel M1 selective compounds. | Identifying new therapeutic leads for neurological disorders. | researchgate.net |
Q & A
Q. How should researchers structure publications to highlight this compound’s mechanistic insights?
- Methodological Answer : Follow IMRAD (Introduction, Methods, Results, Discussion) format. In Results, highlight key data (e.g., pA2 values, dose-response curves) and use Discussion to link findings to receptor theory (e.g., constitutive activity). Adhere to journal guidelines for statistical reporting and ethical declarations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
